
Basiliskamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basiliskamide A is a natural product found in Brevibacillus laterosporus with data available.
Scientific Research Applications
Antifungal Activity
Basiliskamide A exhibits significant antifungal properties, making it a candidate for therapeutic applications against fungal infections.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC comparable to that of amphotericin B, a well-known antifungal agent, with both compounds demonstrating an MIC of 0.5 µg/mL against various clinical isolates of fungi such as Candida albicans and Aspergillus fumigatus .
- Cytotoxicity Profile : Unlike amphotericin B, which exhibits high cytotoxicity at similar concentrations, this compound shows minimal cytotoxic effects on human diploid fibroblast cells at concentrations up to 100 µg/mL .
Antibacterial Properties
In addition to its antifungal activity, this compound has demonstrated antibacterial effects against certain bacterial strains.
- Targeted Bacteria : The compound has shown activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with promising results in inhibiting their growth .
- Mechanism of Action : The precise mechanism through which this compound exerts its antibacterial effects remains an area of active research, but it is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Synthetic Chemistry
The total synthesis of this compound has been achieved through various synthetic routes, enhancing its availability for research and potential therapeutic use.
- Synthetic Pathways : A nine-step enantioselective synthesis starting from commercially available β-hydroxy esters has been reported, showcasing the versatility and efficiency of synthetic methodologies for producing this compound .
- Nuclear Magnetic Resonance (NMR) Studies : NMR studies have provided insights into the structural dynamics of this compound and its transformation into related compounds like basiliskamide B, which may have distinct biological activities .
Genomic Insights
Research into the genomic basis for the production of this compound has revealed insights into its biosynthetic pathways.
- Gene Clusters : Genomic analyses indicate that specific gene clusters are responsible for the biosynthesis of basiliskamides, suggesting potential avenues for genetic engineering to enhance production or modify properties .
- Metabolomic Profiling : Integrated genomic and metabolomic studies have highlighted the potential for discovering new natural products related to this compound from bacterial sources associated with wild mammals .
Case Studies
Several case studies illustrate the applications and research surrounding this compound:
Properties
Molecular Formula |
C23H31NO4 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[(3R,4S,5R,6R,8E,10Z)-12-amino-6-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H31NO4/c1-4-17(2)23(18(3)20(25)13-9-6-10-14-21(24)26)28-22(27)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,25H,4,13H2,1-3H3,(H2,24,26)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1 |
InChI Key |
QAHZDGAHECEVRM-HXKCHMFGSA-N |
SMILES |
CCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)O)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(C)C(CC=CC=CC(=O)N)O)OC(=O)C=CC1=CC=CC=C1 |
Synonyms |
basiliskamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.